molecular formula C10H13F3N2 B8377655 3-(2-Aminopropan-2-yl)-5-(trifluoromethyl)aniline

3-(2-Aminopropan-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B8377655
M. Wt: 218.22 g/mol
InChI Key: MYGOMYJLKLTCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminopropan-2-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H13F3N2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13F3N2

Molecular Weight

218.22 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H13F3N2/c1-9(2,15)6-3-7(10(11,12)13)5-8(14)4-6/h3-5H,14-15H2,1-2H3

InChI Key

MYGOMYJLKLTCED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)N)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-{1-[3-amino-5-(trifluoromethyl)phenyl]-1-methylethyl}acetamide (1.07 g, 4.11 mmol) in 6N HCl (20 mL) was heated at 110° C. for 18 h, then allowed to cool to rt and diluted with water. The mixture was washed with EtOAc and the aqueous solution was neutralized by the addition of 1N NaOH and washed again with EtOAc. The aqueous solution was further basified to pH 10-11 by addition of 1N NaOH and extracted with EtOAc (2×). The extracts were dried over Na2SO4, filtered and concentrated to give 3-(1-amino-1-methylethyl)-5-(trifluoromethyl)aniline as a brown oil (285 mg, 31.8%).
Name
N-{1-[3-amino-5-(trifluoromethyl)phenyl]-1-methylethyl}acetamide
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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